molecular formula C24H20N6S B12186058 N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B12186058
M. Wt: 424.5 g/mol
InChI Key: MHPOMSDNAKGEOR-UHFFFAOYSA-N
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Description

N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a unique structure that combines benzodiazole, thiazole, and benzenecarboximidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazole with N’-phenylbenzenecarboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of benzodiazole, thiazole, and benzenecarboximidamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20N6S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-amino-5-(1H-benzimidazol-2-yl)-3-methyl-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C24H20N6S/c1-30-21(25)20(23-27-18-14-8-9-15-19(18)28-23)31-24(30)29-22(16-10-4-2-5-11-16)26-17-12-6-3-7-13-17/h2-15H,25H2,1H3,(H,27,28)

InChI Key

MHPOMSDNAKGEOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)N

Origin of Product

United States

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